molecular formula C4H5NaO6 B7884611 sodium;2,3,4-trihydroxy-4-oxobutanoate

sodium;2,3,4-trihydroxy-4-oxobutanoate

Cat. No.: B7884611
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate . The reaction involves dissolving tartaric acid in water and then adding sodium hydroxide or sodium carbonate to neutralize the solution. The resulting solution is then filtered, and the filtrate is allowed to crystallize to obtain sodium bitartrate.

Industrial Production Methods

In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the controlled addition of sodium hydroxide or sodium carbonate to a tartaric acid solution, followed by filtration and crystallization. The crystals are then dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tartaric acid derivatives, while reduction can produce various alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Sodium hydrogen tartrate
  • Choline bitartrate
  • Potassium bitartrate

Uniqueness

Sodium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .

Properties

IUPAC Name

sodium;2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAAEMMYHLFEFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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